molecular formula C8H6BrF3O B1370715 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene CAS No. 914635-64-6

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

Cat. No. B1370715
CAS RN: 914635-64-6
M. Wt: 255.03 g/mol
InChI Key: PGUOFURUIKCHKC-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 914635-64-6 . It has a molecular weight of 255.03 . It is stored at a temperature of 4 degrees and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrF3O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with bromo, methoxy, and trifluoromethyl substituents.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4 degrees . It has a molecular weight of 255.03 .

Scientific Research Applications

Relay Propagation of Crowding

The trifluoromethyl group in compounds such as 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene acts both as an emitter and transmitter of steric pressure in chemical reactions. This characteristic influences the reactivity and selectivity in organic synthesis, particularly in deprotonation reactions (Schlosser et al., 2006).

Functionalisation of Bis(trifluoromethyl)benzene

1,3-Bis(trifluoromethyl)benzene, closely related to this compound, can be regioselectively metalated and transformed into various derivatives like benzoic acid, benzyl alcohol, and benzaldehyde. Such transformations demonstrate the compound's versatility in organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).

Synthesis of Isoindoles

The compound is also used in the synthesis of isoindoles. For instance, the reaction of phenyllithium derivatives with nitriles followed by acid-catalyzed cyclization shows the potential of using such compounds in synthesizing heterocyclic structures (Kuroda & Kobayashi, 2015).

Metalation and Regioselectivity

The metalation of halobenzotrifluorides, like this compound, demonstrates regioselectivity depending on the reaction conditions and reagents used. This selectivity is crucial in organic synthesis for producing specific products (Mongin, Desponds, & Schlosser, 1996).

Radical Cyclisation

In the field of synthetic organic chemistry, these compounds are used in radical cyclisation reactions to produce tetrahydrofuran derivatives. This highlights their role in constructing complex organic molecules (Esteves, Ferreira, & Medeiros, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

2-bromo-1-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUOFURUIKCHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650449
Record name 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914635-64-6
Record name 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-methoxy-3-(trifluoromethyl)benzene
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